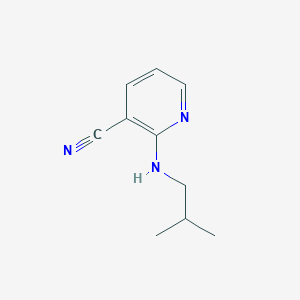

2-(Isobutylamino)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylpropylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8(2)7-13-10-9(6-11)4-3-5-12-10/h3-5,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUZXVOXGCWJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=CC=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-(isobutylamino)nicotinonitrile, ¹H and ¹³C NMR would provide crucial information about the number and types of hydrogen and carbon atoms present in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the isobutyl group and the aromatic pyridine (B92270) ring. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the nitrile group, and the sp³-hybridized carbons of the isobutyl substituent.

Anticipated NMR Data for this compound:

| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~8.2-8.4 | ~150-155 |

| Pyridine-H4 | ~6.5-6.7 | ~108-112 |

| Pyridine-H5 | ~7.5-7.7 | ~138-142 |

| Pyridine-C2 | - | ~160-165 |

| Pyridine-C3 | - | ~150-155 |

| Pyridine-C4 | - | ~108-112 |

| Pyridine-C5 | - | ~138-142 |

| Pyridine-C6 | - | ~85-90 |

| CN | - | ~115-120 |

| NH | ~5.0-6.0 (broad) | - |

| CH₂ | ~3.2-3.4 | ~50-55 |

| CH | ~1.9-2.1 | ~28-32 |

| CH₃ (x2) | ~0.9-1.0 | ~20-25 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS and MS/MS Fragmentation Patterns)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, confirming its molecular formula (C₁₀H₁₃N₃).

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation patterns of the molecular ion. The fragmentation would likely involve the loss of the isobutyl group, as well as other characteristic cleavages of the pyridine ring, providing further structural confirmation.

Anticipated Fragmentation Data for this compound:

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₃]⁺ |

| 118 | [M - C₄H₉]⁺ |

| 91 | [C₅H₃N₂]⁺ |

Note: These are predicted fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display absorption bands corresponding to specific functional groups.

For this compound, characteristic vibrational frequencies would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹.

C-H stretching: Bands for both aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.

C≡N stretching: A sharp, intense band around 2220-2240 cm⁻¹.

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

N-H bending: A band around 1550-1650 cm⁻¹.

Anticipated Vibrational Frequencies for this compound:

| Functional Group | Anticipated Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C≡N Stretch | 2220-2240 |

| C=C/C=N Stretch | 1400-1600 |

Note: These are expected ranges for the vibrational frequencies.

Crystallographic Studies of this compound and Analogues

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would also reveal the conformation of the isobutyl group relative to the pyridine ring and the intermolecular interactions, such as hydrogen bonding, in the solid state.

In the absence of data for the title compound, analysis of crystallographic data for structurally similar aminonicotinonitriles would provide valuable insights into the likely conformation and packing arrangements.

Advanced Computational Techniques for Structural Elucidation

Computational chemistry offers powerful tools to complement experimental data and to predict molecular properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate spectroscopic parameters with a high degree of accuracy. By modeling the structure of this compound, it is possible to predict its ¹H and ¹³C NMR chemical shifts and its vibrational frequencies.

These predicted values can be compared with experimental data to confirm the structural assignment. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging, providing a deeper understanding of the molecule's behavior in solution. Computational methods are particularly useful for assigning specific signals in complex spectra and for distinguishing between potential isomers.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Understanding the energetic penalties associated with these rotations allows for the prediction of the molecule's preferred three-dimensional structures. The principal rotatable bonds that define the conformational landscape of this molecule are the C2(pyridine)-N(amino) bond, the N-C1(isobutyl) bond, and the C1-C2(isobutyl) bond.

The rotation around the C2(pyridine)-N(amino) bond is influenced by a combination of electronic and steric factors. The nitrogen atom's lone pair can participate in resonance with the electron-withdrawing nicotinonitrile ring system. This partial double-bond character can introduce a significant barrier to rotation. Furthermore, steric hindrance between the isobutyl group and the cyano group at the C3 position, as well as the hydrogen atom at the C3 position of the pyridine ring, will influence the preferred dihedral angle.

The conformational space of the isobutyl substituent is determined by rotations around the N-C1(isobutyl) and C1-C2(isobutyl) bonds . Rotation around the N-C1 bond will position the isobutyl group's methine proton and methyl groups relative to the plane of the pyridine ring. The rotation around the C1-C2 bond of the isobutyl group gives rise to classic staggered conformations, generally described as gauche and anti arrangements. The relative energies of these conformers are dictated by steric strain, with the anti conformation, where the two methyl groups are furthest apart, typically being the most stable.

The following table summarizes representative rotational energy barriers for bonds analogous to those in this compound, providing a quantitative context for the conformational preferences.

| Bond | Molecule Type | Rotational Energy Barrier (kcal/mol) |

| N-C(isopropyl) | Isopropylurea | 6.0 acs.org |

| N-C(ethyl) | Ethylurea | 6.2 acs.org |

| C(sp2)-N | Phenylurea | 8.6-9.4 acs.org |

This table is for illustrative purposes and presents data from analogous molecules to infer the conformational behavior of this compound.

In the absence of definitive crystallographic or high-level computational data for this compound, it is reasonable to predict that the low-energy conformations will feature a relatively planar arrangement of the amino nitrogen and the pyridine ring to maximize electronic conjugation, while the isobutyl group will adopt a staggered conformation to minimize steric strain. The precise dihedral angles will represent a fine balance between these competing electronic and steric effects.

Theoretical and Computational Chemistry Investigations of 2 Isobutylamino Nicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons in molecules and, consequently, their chemical properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be employed to optimize the geometry of 2-(Isobutylamino)nicotinonitrile, providing information about bond lengths, bond angles, and dihedral angles.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. nih.govresearchgate.net This is particularly useful for understanding a molecule's response to light, such as its UV-Vis absorption spectrum. For this compound, TD-DFT calculations could predict the electronic transitions and their corresponding absorption wavelengths.

Table 1: Illustrative DFT and TD-DFT Calculation Parameters for this compound

| Parameter | Description |

| Functional | B3LYP (A common hybrid functional) |

| Basis Set | 6-311++G(d,p) (Provides a good balance of accuracy and computational cost) |

| Solvent Model | PCM (Polarizable Continuum Model) to simulate solvent effects |

| Calculation Type | Geometry Optimization, Frequency Analysis, TD-DFT |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The distribution of these orbitals can indicate the probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.comdeeporigin.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. deeporigin.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

An MEP map of this compound would highlight the electron-rich nitrogen atoms of the pyridine (B92270) ring and the nitrile group as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the isobutyl group would likely show positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to explore the potential reaction pathways of a molecule, providing detailed information about the energetics and feasibility of different mechanisms.

Transition State Analysis and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the energy maxima along the reaction coordinate. researchgate.net The structure of the transition state provides crucial information about the mechanism of the reaction. For a molecule like this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

Determination of Kinetic and Thermodynamic Parameters

Computational chemistry allows for the calculation of important kinetic and thermodynamic parameters that govern a chemical reaction. nih.govresearchgate.netnih.govekb.eg These include the activation energy, which is the energy barrier that must be overcome for a reaction to occur, and the enthalpy and Gibbs free energy of the reaction, which indicate whether a reaction is energetically favorable.

Table 3: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | 25 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -20 | kcal/mol |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and non-covalent interactions.

Conformational Sampling:

The flexibility of the isobutyl group and the rotational freedom around the C-N bond connecting it to the pyridine ring are the primary determinants of the conformational space of this compound. A systematic conformational search would likely reveal several low-energy conformers. The key dihedral angles that define the conformation are those around the C-N single bonds of the isobutyl group and the C-N bond linking the isobutyl group to the aminopyridine core.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Behavior |

| τ1 (C-C-N-C) | Rotation around the C-N bond of the isobutyl group | Multiple staggered conformations are expected to be energetically favorable. |

| τ2 (C-N-C-C) | Rotation of the isobutyl group relative to the pyridine ring | This rotation will be influenced by steric hindrance between the isobutyl group and the cyano group, as well as potential intramolecular hydrogen bonding. |

Intermolecular Interactions:

The intermolecular interactions of this compound are dictated by its functional groups: the pyridine ring, the amino group, the cyano group, and the aliphatic isobutyl group. In a condensed phase, these groups can participate in a variety of non-covalent interactions.

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. This could lead to the formation of dimers or larger aggregates.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic systems.

van der Waals Forces: The non-polar isobutyl group will primarily interact through weaker van der Waals forces.

Table 2: Potential Intermolecular Interactions and Their Characteristics

| Interaction Type | Participating Functional Groups | Estimated Energy Range (kcal/mol) | Significance |

| N-H···N (Pyridine) | Amino group and Pyridine ring | 3 - 7 | Strong directional interaction, likely to influence crystal packing and solubility. |

| N-H···N (Cyano) | Amino group and Cyano group | 2 - 5 | A weaker hydrogen bond that can contribute to the overall stability of molecular assemblies. |

| π-π Stacking | Pyridine rings | 1 - 3 | Contributes to the stabilization of crystal structures and can influence electronic properties. |

| Dipole-Dipole | Cyano group, Pyridine ring | 1 - 2 | Weaker, orientation-dependent interactions that contribute to the bulk properties. |

| van der Waals | Isobutyl group | < 1 | Non-specific attractive forces that are significant in the absence of stronger interactions. |

While specific, published molecular dynamics simulation data for this compound is not currently available, theoretical analysis based on its structure suggests a rich conformational landscape and a variety of potential intermolecular interactions. Future computational studies employing molecular dynamics would be invaluable for providing a quantitative understanding of these phenomena, which is essential for predicting the compound's physical properties and its behavior in biological systems.

Reaction Chemistry and Mechanistic Insights of 2 Isobutylamino Nicotinonitrile

Nucleophilic and Electrophilic Reactivity at the Nicotinonitrile Core

The nicotinonitrile core of the molecule possesses a unique reactivity profile due to the competing electronic effects of its substituents. The pyridine (B92270) nitrogen atom inherently makes the ring electron-deficient, a characteristic further amplified by the adjacent electron-withdrawing cyano group at the C3 position. However, the powerful electron-donating effect of the amino group at the C2 position counteracts this, significantly influencing the sites of electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The 2-amino group is a strong activating group and directs electrophiles to the positions ortho and para to itself. In the case of the 2-(isobutylamino)nicotinonitrile, the para position (C5) and the ortho position (C3) are the potential sites. Due to the presence of the cyano group at C3, electrophilic attack is sterically and electronically disfavored at this position. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C5 position. The pyridine ring is generally less reactive towards electrophilic substitution than benzene, often requiring harsh reaction conditions. quimicaorganica.org However, the activating effect of the amino group facilitates these reactions.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the electron-donating isobutylamino group at C2 deactivates this position towards nucleophilic attack. Conversely, the C4 and C6 positions are activated by the ring nitrogen. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring. wikipedia.org For 2-substituted aminopyridines, this reaction can be more complex. Nucleophilic attack by species like organolithium reagents may also occur, with regioselectivity being influenced by factors such as the nature of the nucleophile and reaction conditions. acs.org

Reactivity Profiles of the Isobutylamino Moiety

The secondary amine of the isobutylamino group is a key reactive site within the molecule, capable of acting as a nucleophile and influencing the reactivity of the heterocyclic core.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to readily react with electrophiles. N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. These reactions modify the electronic properties of the amino group, which in turn can modulate the reactivity of the pyridine ring. For instance, acylation converts the strongly activating amino group into a less activating (or even deactivating) amide group, which can be useful for controlling selectivity in subsequent reactions. The pivaloylamino group, for example, has been used to direct ortho-lithiation in aminopyridines. acs.org

Directing Group Effects: The isobutylamino group plays a crucial role in directing incoming reagents. In electrophilic substitutions, its strong +M (mesomeric) effect directs incoming electrophiles primarily to the C5 position. acs.org It can also participate in directed ortho-metalation, where deprotonation of the N-H bond by a strong base followed by coordination of the metal can direct subsequent electrophilic attack to the C3 position, although this is complicated by the presence of the cyano group.

Cycloaddition Reactions and Heterocyclic Annulation Involving this compound

The presence of the nitrile and amino functionalities in a 1,2-relationship on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These reactions, often involving intramolecular cyclization or intermolecular cycloaddition, lead to the formation of polycyclic structures. researchgate.netlongdom.org

Heterocyclic Annulation: The term "annulation" refers to the building of a new ring onto an existing one. The 2-amino-3-cyano-pyridine scaffold is a well-established starting point for creating fused pyrimidine, pyridopyrimidine, and other complex heterocyclic systems. researchgate.netresearchgate.net A common strategy involves reacting the aminonitrile with bifunctional reagents. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of a new six-membered ring fused to the pyridine core. Intramolecular cyclization, such as the Thorpe-Ziegler reaction, can also be envisioned if a suitable second nitrile group is introduced into the molecule, typically via modification of the isobutylamino or another substituent. buchler-gmbh.comwikipedia.orgsynarchive.comwikipedia.orglscollege.ac.in

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The nitrile group can participate as a dienophile or a dipolarophile in certain cycloaddition reactions. For instance, [3+2] cycloadditions with azides or nitrones can lead to the formation of fused tetrazole or oxadiazole rings, respectively. tandfonline.comchemrxiv.orgrsc.orguchicago.edu While the pyridine ring itself is generally not a reactive diene in Diels-Alder reactions, its electronic nature can be modified to facilitate such transformations. wikipedia.org More commonly, the substituents are modified to contain the necessary diene or dienophile components for intramolecular cycloaddition.

The following table summarizes some annulation reactions starting from related 2-aminonicotinonitrile structures.

| Reagent | Conditions | Fused Ring System | Reference |

| Guanidine | Sodium ethoxide | Pyridopyrimidine | researchgate.net |

| Hydrazine | Refluxing ethanol | Pyrazolopyridine | researchgate.net |

| α,β-Unsaturated Ketone | Base catalyst | Dihydropyridopyridine | nih.gov |

| Isothiocyanates | Base | Thiazolopyrimidine | researchgate.net |

Regioselectivity and Stereoselectivity in Transformations of this compound

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, this is most relevant during substitution reactions on the pyridine ring.

Electrophilic Substitution: As discussed in section 5.1, electrophilic attack is highly regioselective, favoring the C5 position. This is a result of the powerful directing effect of the C2-amino group, which stabilizes the cationic intermediate (Wheland intermediate) formed during attack at this position, and the deactivating/directing effect of the C3-cyano group. quimicaorganica.org

Nucleophilic Substitution: For nucleophilic attack on the pyridine ring, the situation is more complex. While pyridines are generally attacked at C2/C6 or C4, the C2 position in this molecule is already substituted and deactivated by the amino group. Therefore, nucleophilic attack would be directed towards the C4 and C6 positions. The precise outcome can depend heavily on the nucleophile and reaction conditions, including the use of metal catalysts that can alter the innate reactivity. acs.orgnih.govnih.gov

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound itself, there are no stereocenters. However, stereoselectivity becomes a critical consideration in reactions where new chiral centers are formed.

Reactions at the Isobutyl Group: While the isobutyl group itself is achiral, reactions involving its modification could potentially create a stereocenter. For example, a hypothetical oxidation of one of the methyl groups to a hydroxyl group would create a chiral molecule. In such a transformation, the use of a chiral catalyst could, in principle, lead to the selective formation of one enantiomer.

Cycloaddition and Annulation Reactions: The formation of new rings often creates one or more new stereocenters. For example, in a [3+2] cycloaddition reaction, the relative orientation of the substituents on the newly formed five-membered ring is a question of stereoselectivity (diastereoselectivity). chemrxiv.org Similarly, in annulation reactions that form saturated or partially saturated rings, the relative stereochemistry of the new substituents is a key outcome. The stereochemical course of these reactions is often dictated by kinetic or thermodynamic control, steric hindrance, and the potential use of chiral auxiliaries or catalysts to guide the approach of the reagents. mdpi.com

Synthetic Applications and Chemical Transformations Involving 2 Isobutylamino Nicotinonitrile

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic positioning of the amino and cyano groups on the pyridine (B92270) ring makes 2-(isobutylamino)nicotinonitrile a valuable intermediate for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest due to their presence in a variety of biologically active compounds.

The synthesis of pyrazolo[3,4-b]pyridines from 2-aminonicotinonitrile derivatives, such as this compound, typically involves a cyclization reaction with a suitable binucleophilic reagent, such as hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrazolopyridine ring system. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity pattern of 2-aminonicotinonitriles strongly supports its utility in this transformation. The isobutylamino group can influence the reaction's kinetics and the properties of the resulting pyrazolopyridine derivative.

The general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine | 3-Amino-1H-pyrazolo[3,4-b]pyridine derivative | Cyclization |

Strategies for Structural Diversification and Derivatization

The chemical architecture of this compound offers multiple sites for structural modification, enabling the generation of a diverse library of derivatives. These modifications can be targeted at either the nicotinonitrile ring system or the isobutylamino side chain.

Modifications at the Nicotinonitrile Ring System

The nicotinonitrile ring is susceptible to various chemical transformations, allowing for the introduction of a wide array of functional groups.

Reactions of the Cyano Group: The nitrile functionality is a versatile handle for chemical manipulation. It can undergo hydrolysis to the corresponding carboxylic acid or amide, reduction to an aminomethyl group, or participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles. These transformations provide access to a broad spectrum of derivatives with altered electronic and steric properties. For instance, the conversion of the cyano group to a carboxylic acid introduces a key functional group for further amide or ester formation.

Electrophilic and Nucleophilic Aromatic Substitution: The pyridine ring itself can be functionalized through electrophilic substitution reactions, although the electron-withdrawing nature of the cyano group and the electron-donating nature of the amino group direct incoming electrophiles to specific positions. Conversely, nucleophilic aromatic substitution reactions can occur, particularly if a suitable leaving group is present on the ring. The reactivity of the pyridine ring in 2-aminopyridines is a well-established area of heterocyclic chemistry.

Transformations Involving the Isobutylamino Group

The secondary amine of the isobutylamino group provides another avenue for structural diversification.

N-Alkylation and N-Acylation: The nitrogen atom of the isobutylamino group can be readily alkylated or acylated to introduce a variety of substituents. This allows for the fine-tuning of the molecule's lipophilicity, steric bulk, and hydrogen bonding capabilities. For example, acylation with different acid chlorides or anhydrides can introduce a range of acyl groups, potentially influencing the compound's biological activity.

Oxidative Cyclization: The amino group can also participate in oxidative cyclization reactions to form fused heterocyclic systems. For example, reactions with appropriate reagents can lead to the formation of triazolo[4,3-a]pyridine derivatives.

Development of Novel Synthetic Methodologies Utilizing this compound as a Building Block

The inherent reactivity of this compound makes it an attractive starting material for the development of novel synthetic methodologies, particularly in the realm of multicomponent reactions. These reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy.

Future Directions in 2 Isobutylamino Nicotinonitrile Research

Exploration of Undiscovered Reaction Pathways and Transformations

While the fundamental reactivity of the amino and cyano groups of 2-(isobutylamino)nicotinonitrile has been established, there remains a vast, unexplored landscape of potential chemical transformations. Future research will likely focus on uncovering novel reaction pathways that can lead to the synthesis of complex heterocyclic systems. For instance, the development of new catalytic systems could enable previously inaccessible cyclization reactions, leading to the formation of fused-ring structures with unique biological or material properties. The investigation of tandem reactions, where multiple bond-forming events occur in a single pot, could also provide efficient and atom-economical routes to novel derivatives. nih.gov Furthermore, exploring the reactivity of the pyridine (B92270) ring itself, beyond the existing functional groups, could open up new avenues for derivatization and functionalization.

Integration with Advanced Synthetic Technologies (e.g., Artificial Intelligence in Synthesis Design)

Optimize existing synthetic routes: By analyzing vast datasets of chemical reactions, AI algorithms can suggest optimal reaction conditions, catalysts, and reagents to improve the yield and purity of the final product.

Discover novel synthetic pathways: AI can propose entirely new disconnections and synthetic strategies, potentially leading to more cost-effective and sustainable methods for producing this compound and its derivatives. patsnap.com

Design novel derivatives with desired properties: By combining generative models with predictive algorithms, AI can design new molecules based on the this compound scaffold that are optimized for specific biological targets or material applications.

This synergy between human chemical intuition and the computational power of AI will undoubtedly accelerate the discovery and development of new compounds based on this versatile chemical entity.

Theoretical Predictions for Novel Reactivity and Derivatizations

Theoretical and computational chemistry provide powerful tools for predicting the reactivity and properties of molecules before they are synthesized in the lab. researchgate.netaip.org For this compound, computational studies can be employed to:

Calculate electronic properties: Density Functional Theory (DFT) calculations can be used to determine the electron distribution, frontier molecular orbital energies (HOMO and LUMO), and other electronic parameters of the molecule. researchgate.net This information can provide insights into its reactivity, stability, and potential for use in electronic materials.

Model reaction mechanisms: Computational modeling can be used to elucidate the detailed mechanisms of known and potential reactions, helping to understand the factors that control selectivity and reactivity. This can guide the design of new experiments and the development of more efficient synthetic methods.

Predict the properties of novel derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict the properties of a wide range of derivatives. This allows for the virtual screening of large numbers of compounds to identify those with the most promising characteristics for a particular application, thereby focusing experimental efforts on the most likely candidates. researchgate.net

The use of these predictive theoretical methods will be instrumental in guiding the future exploration of this compound's chemical space and unlocking its full potential.

Q & A

Q. What are the optimal synthetic routes for 2-(Isobutylamino)nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-chloronicotinonitrile reacts with isobutylamine. Optimized conditions include refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours, with a 1:1.2 molar ratio of nitrile to amine. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) achieves >95% purity. Yield improvements (up to 85%) are observed with catalytic bases like triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC and LC-MS ensures intermediate stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., isobutylamino group at C2 of the pyridine ring) and nitrile functionality.

- IR Spectroscopy : Validate NH stretches (~3300 cm⁻¹) and nitrile peaks (~2200 cm⁻¹).

- LC-MS : Determine molecular ion ([M+H]⁺) and purity (>98% via peak integration).

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and confirm bond angles .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical evaluation .

- Storage : Store in amber vials under argon at -20°C to prevent hydrolysis of the nitrile group. Conduct stability assays via HPLC every 6 months to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with kinase structures (e.g., RET proto-oncogene, PDB: 2IVU) to predict binding poses. Focus on hydrogen bonding between the nitrile group and catalytic lysine residues.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD/RMSF plots.

- Validation : Compare predicted binding energies with experimental IC50 values from kinase inhibition assays .

Q. What strategies can mitigate discrepancies in biological activity data across different cell lines?

- Methodological Answer :

- Control Variables : Standardize cell culture conditions (e.g., passage number, serum concentration). Use transport inhibitors (e.g., cyclosporin A) to account for efflux pump variability.

- Data Normalization : Express activity as % viability relative to untreated controls, with triplicate technical replicates.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify cell line-specific outliers. Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

Q. How to design nanoparticle delivery systems for this compound to enhance bioavailability?

- Methodological Answer :

- Formulation : Use ionic gelation with chitosan (85% deacetylation) and tripolyphosphate (TPP) at pH 5.0. Optimize drug:polymer ratio (1:10 w/w) for maximal encapsulation efficiency (~75%, quantified via UV-Vis at λmax 270 nm).

- Characterization : Measure particle size (150–250 nm via DLS) and zeta potential (+15 to +25 mV).

- In Vitro Testing : Assess sustained release in PBS (pH 7.4) over 72 hours and cytotoxicity in cancer cell lines (e.g., DU-145) vs. free drug .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the cytotoxicity of this compound in similar cancer models?

- Methodological Answer :

- Meta-Analysis : Collate data from ≥5 independent studies; stratify by cell type (e.g., hematologic vs. solid tumors).

- Dose-Response Curves : Compare EC50 values using nonlinear regression (GraphPad Prism).

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. survival pathways) in responsive vs. resistant models .

Experimental Design

Q. How to optimize in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Dosing : Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours.

- Analytical Method : Use LC-MS/MS with a LLOQ of 1 ng/mL. Calculate AUC, Cmax, t1/2.

- Tissue Distribution : Euthanize subgroups at 4 and 24 hours; quantify drug levels in liver, kidneys, and tumors via homogenization and extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.